molecular formula C12H10BrNO2 B1660764 Methyl 8-(bromomethyl)quinoline-5-carboxylate CAS No. 82967-40-6

Methyl 8-(bromomethyl)quinoline-5-carboxylate

Cat. No.: B1660764
CAS No.: 82967-40-6
M. Wt: 280.12 g/mol
InChI Key: VNXFJEWIZOSRFN-UHFFFAOYSA-N
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Description

Methyl 8-(bromomethyl)quinoline-5-carboxylate ( 82967-40-6) is a high-value brominated quinoline derivative with the molecular formula C 12 H 10 BrNO 2 and a molecular weight of 280.12 . This compound serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. The molecule features two key reactive sites: the bromomethyl group and the methyl ester. The bromomethyl group is a potent alkylating agent, facilitating further functionalization through nucleophilic substitution reactions, allowing researchers to build more complex molecular architectures . Concurrently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or subjected to other transformations, providing a handle for diversification. As a result, this compound is an essential scaffold for constructing targeted libraries in drug discovery and development, particularly for creating molecules with potential biological activity. It is also valuable in materials science for the synthesis of novel quinoline-based compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

methyl 8-(bromomethyl)quinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)10-5-4-8(7-13)11-9(10)3-2-6-14-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXFJEWIZOSRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=NC2=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513748
Record name Methyl 8-(bromomethyl)quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82967-40-6
Record name Methyl 8-(bromomethyl)quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Medicinal Chemistry Applications of 8-Substituted Quinoline-5-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 8-substituted quinoline-5-carboxylates . This scaffold is a critical "privileged structure" in drug discovery, serving as a dual-functional pharmacophore that combines metal-chelating properties (via the 8-hydroxyquinoline core) with a modifiable vector at the 5-position for target engagement.

Technical Guide & Whitepaper

Executive Summary: The Scaffold Advantage

The 8-substituted quinoline-5-carboxylate core represents a high-value template in fragment-based drug design (FBDD). Unlike simple quinolines, this specific substitution pattern offers a unique "push-pull" electronic system:

  • Position 8 (Chelation/Solubility): Typically an electron-donating group (hydroxyl, amino) that governs metal coordination (

    
    , 
    
    
    
    ,
    
    
    ) and lipophilicity.
  • Position 5 (Target Vector): The carboxylate moiety serves as an electron-withdrawing handle, essential for hydrogen bonding interactions or as a precursor for amides/hydrazides that extend into deep protein pockets (e.g., HIV Integrase, HIF Prolyl Hydroxylase).

Key Therapeutic Areas:

  • Oncology: HIF-1

    
     downregulation and KDM2/7 histone demethylase inhibition.
    
  • Virology: HIV-1 Integrase inhibition (blocking IN-LEDGF/p75 interaction).

  • Bacteriology: Gyrase inhibition and metalloenzyme disruption in MDR strains.

Synthetic Architectures

Accessing the 5-carboxylate core requires regiospecific functionalization. Standard electrophilic aromatic substitution often favors the 7-position; therefore, specific protocols are required to secure the 5-position.[1]

Primary Synthetic Route: Modified Reimer-Tiemann

The most direct route to the 5-carboxylic acid from an 8-hydroxyquinoline precursor utilizes a modified Reimer-Tiemann reaction with carbon tetrachloride (


).

Mechanism:

  • Deprotonation: The 8-hydroxyl group is deprotonated by strong base (

    
    ).
    
  • Carbene Attack: The phenoxide directs electrophilic attack of the trichloromethyl cation (formed from

    
    ) to the para position (C5).
    
  • Hydrolysis: The intermediate trichloromethyl adduct is hydrolyzed in situ to the carboxylic acid.[1]

Alternative Route: Azo-Coupling & Hydrolysis

For sensitive substrates, an azo-coupling strategy offers milder conditions and high regioselectivity for the C5 position.[1]

  • Coupling: React 8-hydroxyquinoline with a diazonium salt (e.g., from ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate). This occurs exclusively at C5 due to steric hindrance and electronic direction at C7.

  • Cleavage/Hydrolysis: Reductive cleavage or acid hydrolysis yields the 5-carboxylic acid derivative.[1]

Visualization: Synthetic Pathways

Synthesis Start 8-Hydroxyquinoline (Core) RT_Cond Reimer-Tiemann (CCl4, NaOH, Reflux) Start->RT_Cond Deprotonation Azo_Cond Diazo Coupling (R-N2+, 0-5°C) Start->Azo_Cond Regioselective Inter_Tri 5-Trichloromethyl Intermediate RT_Cond->Inter_Tri Electrophilic Subst. Prod_Acid 8-Hydroxyquinoline- 5-Carboxylic Acid Inter_Tri->Prod_Acid Hydrolysis Ester Ethyl 8-Substituted Quinoline-5-Carboxylate Prod_Acid->Ester Esterification (EtOH, H2SO4) Azo_Inter 5-Azo Adduct Azo_Cond->Azo_Inter Azo_Inter->Prod_Acid Hydrolysis/Cleavage

Figure 1: Dual synthetic pathways to the 5-carboxylate core. The Reimer-Tiemann route (top) is preferred for scale, while the Azo route (bottom) offers milder conditions.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 8-Hydroxyquinoline-5-Carboxylate Validation Level: Standard Organic Synthesis

Reagents:

  • 8-Hydroxyquinoline (14.5 g, 0.1 mol)

  • Sodium Hydroxide (NaOH) (40 g, 1.0 mol) in

    
     (100 mL)
    
  • Carbon Tetrachloride (

    
    ) (20 mL) [Caution: Hepatotoxic]
    
  • Ethanol (Absolute)

  • Sulfuric Acid (

    
    , conc.)
    

Step-by-Step Methodology:

  • Carboxylation (The Acid):

    • Dissolve 8-hydroxyquinoline in the aqueous NaOH solution in a 500 mL round-bottom flask.

    • Heat to 60°C. Add

      
       dropwise over 1 hour with vigorous stirring.
      
    • Reflux the mixture for 8–12 hours. The solution will turn deep orange/red.[1]

    • Cool to room temperature and acidify to pH 3–4 using dilute

      
      .
      
    • Filter the yellow precipitate (8-hydroxyquinoline-5-carboxylic acid). Recrystallize from ethanol/water.[1] Yield: ~50–60%.[1]

  • Esterification (The Product):

    • Suspend the dried acid (5 g) in absolute ethanol (50 mL).

    • Add catalytic conc.[1]

      
       (1 mL).
      
    • Reflux for 6 hours (monitor via TLC, solvent: Hexane/EtOAc 1:1).

    • Neutralize with

      
      , evaporate ethanol, and extract with dichloromethane.[1]
      
    • Result: Ethyl 8-hydroxyquinoline-5-carboxylate (Pale yellow solid).

Therapeutic Case Studies

Oncology: HIF-1 Sensitization

Mechanism: 5-carboxy-8-hydroxyquinoline derivatives act as sensitizers in solid tumors.[1] By chelating iron (


) in the active site of Prolyl Hydroxylase Domain (PHD) enzymes, or conversely, by modulating the stability of HIF-1

directly through competitive binding, these compounds can downregulate PD-L1 expression in hypoxic tumor microenvironments.
  • Key Insight: The 5-carboxylate group prevents metabolic deactivation and improves solubility compared to the parent 8-hydroxyquinoline.[1]

Virology: HIV-1 Integrase Inhibition

The 8-hydroxyquinoline scaffold binds to the catalytic core of HIV-1 Integrase (IN), sequestering the critical


 ions required for viral DNA strand transfer.
  • Role of 5-Carboxylate: It serves as a vector to attach hydrophobic aryl groups (via amide linkage) that occupy the LEDGF/p75 binding pocket, disrupting the interaction between the virus and the host chromatin tethering protein.

  • Data Point: Derivatives with a 5-carboxamide linker show

    
     values in the low micromolar range (<5 
    
    
    
    ) against IN-LEDGF interaction.
Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of substitutions at the 5 and 8 positions.

Compound ClassR-8 SubstituentR-5 SubstituentPrimary ActivityTarget/Mechanism
Parent -OH-HBactericidalMetal Chelation (Non-specific)
5-Carboxy -OH-COOHAnti-tumorHIF-1

/ PD-L1 Downregulation
5-Ester -OH-COOEtProdrug / ScaffoldImproved Lipophilicity
5-Amide -OH-CONHR (Aryl)Anti-viral (HIV)Integrase-LEDGF/p75 Inhibition
5-Sulfonamide -OH-SO2NHRAntibacterialMethicillin-Resistant S. aureus (MRSA)

Mechanism of Action Visualization

The following diagram illustrates the multimodal action of the scaffold in an oncology context (HIF-1


 pathway).

MOA Drug 5-Carboxy-8-HQ (Inhibitor) PHD Prolyl Hydroxylase (PHD Enzyme) Drug->PHD Inhibition Iron Fe(II) Cofactor Drug->Iron Chelation HIF HIF-1α (Transcription Factor) PHD->HIF Hydroxylation (Blocked) Iron->PHD Required for Activity Proteasome Proteasomal Degradation HIF->Proteasome Normoxia (Degradation) Genes Target Genes (VEGF, PD-L1) HIF->Genes Hypoxia (Stabilization)

Figure 2: Mechanism of Action.[2][3] The 5-carboxy-8-hydroxyquinoline scaffold chelates the Iron cofactor, inhibiting PHD enzymes, which stabilizes HIF-1


 and modulates downstream oncogenic gene expression.[1]

References

  • Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction. Journal of Medicinal Chemistry. Link

  • Anti-tumor drug sensitizer employing 5-carboxy-8-hydroxyquinoline. Google Patents (WO2021109796A1). Link

  • Synthesis and biological activity of 8-hydroxyquinoline-5-carboxylic acid derivatives. Molecules. Link

  • Ethyl 8-hydroxyquinoline-5-carboxylate Compound Summary. PubChem. Link

  • Reimer–Tiemann reaction: Mechanisms and Synthetic Applications. Wikipedia / Organic Chemistry Portal. Link

Sources

The 8-Bromomethylquinoline Moiety: Reactivity, Synthesis, and Application in Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic & Steric Landscape

The 8-bromomethylquinoline system represents a unique intersection of heterocyclic chemistry and benzylic reactivity. Unlike its carbocyclic analog (1-(bromomethyl)naphthalene), the 8-bromomethylquinoline moiety possesses a critical electronic feature: the quinoline nitrogen atom at the peri-position (position 1).

This structural arrangement creates a distinct reactivity profile governed by two opposing forces:

  • High Electrophilicity: The benzylic carbon is highly susceptible to

    
     attack due to the electron-withdrawing nature of the quinoline ring and the stability of the transition state.
    
  • The Peri-Effect (Nitrogen Interaction): The proximity of the nitrogen lone pair (approx. 2.4 Å distance to the methylene carbon) influences reactivity through potential intramolecular catalysis or self-quenching (dimerization), and is the fundamental switch for its application in Photoinduced Electron Transfer (PET) sensors.

This guide details the handling, synthesis, and application of this moiety, specifically distinguishing it from the less reactive 8-bromoquinoline (aryl halide).

Synthesis: The Radical Bromination Protocol

The most reliable route to 8-bromomethylquinoline is the Wohl-Ziegler radical bromination of 8-methylquinoline. Direct bromination with elemental bromine often leads to ring halogenation or charge-transfer complexes with the nitrogen.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism. Success depends on maintaining a low concentration of molecular bromine (provided by NBS) to prevent electrophilic aromatic substitution on the activated quinoline ring.

Synthesis SM 8-Methylquinoline Rad Benzylic Radical (Resonance Stabilized) SM->Rad H• Abstraction Prod 8-Bromomethylquinoline Rad->Prod Br• Transfer NBS N-Bromosuccinimide (Br Source) NBS->Rad Slow release of Br2 Init Initiator (AIBN/Benzoyl Peroxide) Init->SM Initiation

Figure 1: Radical pathway for the selective functionalization of the methyl group.

Optimized Synthetic Protocol

Objective: Synthesis of 8-bromomethylquinoline from 8-methylquinoline.

Reagents:

  • 8-Methylquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove free Br2.

  • Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (PhCF3) as a greener alternative.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 8-methylquinoline in anhydrous solvent (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add NBS and the radical initiator (AIBN) to the solution.

  • Activation: Heat the mixture to reflux. A tungsten light source (300W) can be shone on the flask to accelerate initiation if chemical initiation is sluggish.

  • Monitoring: Reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc).[1][2] The succinimide byproduct will float to the top (in

    
    ).
    
  • Workup: Cool to

    
     to precipitate remaining succinimide. Filter.
    
  • Purification: Evaporate solvent. Critical: The product is unstable on silica gel due to hydrolysis. Purify via rapid filtration through neutral alumina or recrystallization from cyclohexane.

Yield Expectation: 60–75%. Safety Note: The product is a potent lachrymator and skin irritant. Handle only in a fume hood.

Reactivity Profile: Nucleophilic Substitution ( )

The 8-bromomethyl group is an exceptional alkylating agent. The table below summarizes its reactivity toward common nucleophiles compared to standard benzyl bromide.

Comparative Reactivity Data
Nucleophile ClassSubstrate ExampleReaction ConditionsRelative Rate/YieldMechanistic Insight
Primary Amines Propylamine

,

, RT
High (>90%)Rapid

. Risk of over-alkylation to tertiary amine.
Secondary Amines Piperazine / Morpholine

,

,

High (85-95%)Ideal for generating PET sensors (see Section 4).
Thiols Cysteine derivatives

, pH 8
Very HighSoft-soft interaction favors rapid substitution.
Azides Sodium Azide (

)

, RT
QuantitativePrecursor for "Click" chemistry (CuAAC).
The "Self-Quaternization" Instability

A common pitfall in storing 8-bromomethylquinoline is intermolecular quaternization. The quinoline nitrogen of one molecule attacks the bromomethyl group of another, forming an insoluble oligomeric salt.

  • Mitigation: Store at

    
     in the dark. For long-term storage, conversion to the hydrochloride salt is recommended to deactivate the nitrogen lone pair.
    

Application Case Study: Fluorescent PET Sensors

The most high-value application of 8-bromomethylquinoline is as a building block for "Off-On" fluorescent sensors for metal ions (


, 

).
The PET Mechanism

In the free ligand state, the nitrogen lone pair transfers an electron to the excited fluorophore (quenching). Upon metal binding, the lone pair is engaged, the energy level drops, and Photoinduced Electron Transfer (PET) is blocked, restoring fluorescence.

PET_Mechanism cluster_OFF Sensor OFF (Free Ligand) cluster_ON Sensor ON (Metal Bound) N_LonePair N-Lone Pair (High Energy HOMO) Fluor_Excited Fluorophore (Excited State) N_LonePair->Fluor_Excited Electron Transfer (Quenching) Zn_Bound Zn(II) Bound to N Fluor_Emission Fluorophore (Emits Light) Zn_Bound->Fluor_Emission PET Blocked Fluorescence Restored

Figure 2: The logic gate mechanism of quinoline-based chemosensors.

Protocol: Synthesis of a Zinc Sensor (TSQ Analog)

Reaction: Coupling 8-bromomethylquinoline with p-toluenesulfonamide derivatives.

  • Reagents: 8-bromomethylquinoline (1.0 eq), N-tosyl-ethylenediamine (1.1 eq),

    
     (2.0 eq), Acetonitrile (dry).
    
  • Procedure:

    • Suspend

      
       in acetonitrile.
      
    • Add the amine/sulfonamide component. Stir for 30 mins to activate.

    • Add 8-bromomethylquinoline dropwise at

      
      .
      
    • Allow to warm to RT and stir for 12 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: Column chromatography (DCM/MeOH). Note: The product will likely be fluorescent under UV light (365 nm) only if acidified or metal-bound on the TLC plate.

References

  • ChemicalBook. (n.d.). 8-Bromoquinoline synthesis and general procedures. Retrieved from

  • Lumen Learning. (n.d.). Factors affecting rate of nucleophilic substitution reactions.[3][4][5] Retrieved from

  • National Institutes of Health (PMC). (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. Retrieved from

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.[6] Retrieved from

  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines. Retrieved from

Sources

Methodological & Application

Conditions for coupling amines with Methyl 8-(bromomethyl)quinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methyl 8-(bromomethyl)quinoline-5-carboxylate (1 ) is a high-value scaffold often employed in the synthesis of PARP inhibitors (e.g., Talazoparib analogs) and DNA-intercalating agents. Its reactivity is defined by two competing electrophilic sites: the highly reactive benzylic-like bromide at the C8 position and the methyl ester at the C5 position.

For medicinal chemists, the objective is typically chemoselective


-alkylation at the C8-methyl group without disturbing the C5-ester or the quinoline core. This guide provides an optimized protocol to maximize yield, minimize over-alkylation (polyalkylation), and prevent ester hydrolysis.
Critical Reactivity Profile
  • The Electrophile (1): The C8-bromomethyl group is activated by the aromatic quinoline system. However, the "peri" effect (proximity to the quinoline nitrogen) creates a unique steric environment that can trap protons or coordinate with metal cations.

  • The Nucleophile (Amine): Reactivity correlates with nucleophilicity vs. basicity. Sterically hindered amines may require elevated temperatures, increasing the risk of ester degradation.

Mechanistic Insight & Optimization Strategy

The reaction follows a classical


 mechanism . However, three primary failure modes must be managed:
  • Over-Alkylation: Primary amines (

    
    ) react to form secondary amines, which are often more nucleophilic than the starting material, leading to tertiary amine byproducts.
    
  • Ester Hydrolysis: The C5-methyl ester is susceptible to saponification if aqueous bases (e.g., NaOH, LiOH) are used, or transesterification if nucleophilic alcohols (MeOH, EtOH) are used as solvents.

  • Elimination/Hydrolysis of Bromide: The benzylic bromide is moisture-sensitive. Wet solvents will convert the bromide to the alcohol (C8-

    
    ), which is a dead-end for 
    
    
    
    coupling under mild conditions.
Reaction Pathway Diagram

ReactionPathway Start Methyl 8-(bromomethyl) quinoline-5-carboxylate (1) TS Transition State (SN2 Attack) Start->TS + Amine + Base Hydrolysis Alcohol Byproduct (Hydrolysis) Start->Hydrolysis + H2O (Wet Solvent) EsterCleavage Carboxylic Acid (Saponification) Start->EsterCleavage + Strong Base/H2O Amine Amine (R-NH2) Product Desired Secondary Amine TS->Product Major Path OverAlk Tertiary Amine (Over-Alkylation) Product->OverAlk + (1) (Excess)

Figure 1: Mechanistic pathway showing the desired


 route versus competitive side reactions (hydrolysis and over-alkylation).

Optimized Conditions Screening

The following matrix summarizes the impact of solvent and base choices specifically for quinoline-5-carboxylate derivatives.

VariableRecommendationRationale
Solvent Acetonitrile (ACN) or DMF ACN: Best for workup (evaporates easily). DMF: Essential for polar/salt amines but requires aqueous workup. Avoid: Alcohols (transesterification risk).
Base

or DIPEA

:
Mild, heterogeneous, easy removal. DIPEA: Soluble, good for non-polar amines. Avoid: NaOH/KOH (hydrolyzes ester).
Temp

Start cold to suppress over-alkylation. Heat to

only for hindered secondary amines.
Stoichiometry 1.0 : 1.2 (Electrophile : Amine)Use slight excess of amine for secondary amines. For primary amines, use 1.0 : 3.0 or inverse addition.

Standard Operating Protocol (The "Gold Standard")

This protocol is designed for Secondary Amines or Hindered Primary Amines .

Reagents:

  • Methyl 8-(bromomethyl)quinoline-5-carboxylate (1 ) (1.0 equiv)

  • Amine (Nucleophile) (1.1 – 1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 – 3.0 equiv)
    
  • Acetonitrile (ACN), anhydrous (0.1 M concentration relative to 1 )

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 1 and anhydrous ACN. Stir until fully dissolved. Note: If the starting material is not fully soluble, add DMF dropwise until clear.

  • Base Addition: Add anhydrous

    
    .[1] The mixture will become a suspension.
    
  • Amine Addition:

    • Liquid Amines: Add dropwise via syringe at Room Temperature (RT).

    • Solid Amine Salts (e.g., HCl salt): Premix the amine salt with 1.0 equiv of DIPEA in a separate vial of ACN, then add to the main reaction.

  • Reaction Monitoring: Stir at RT. Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS every 30 minutes.

    • Checkpoint: Product usually appears as a more polar spot than the starting bromide.

  • Workup (Self-Validating):

    • Dilute with EtOAc.[2]

    • Wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Crucial Check: Check the pH of the aqueous layer. It should be neutral/basic (

      
      ). If acidic, amine may be trapped in the aqueous phase.
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (SiO2).
    

Troubleshooting & Advanced Workflows

Scenario A: Primary Amines (Preventing Double Alkylation)

Primary amines are prone to reacting twice. To prevent this:

  • Inverse Addition: Dissolve the Amine (3.0 equiv) and Base in solvent. Add the Bromide (1) solution dropwise very slowly over 1 hour.

  • Temperature Control: Perform the addition at

    
    .
    
Scenario B: "Dead" Reaction (Low Conversion)

If the bromide remains unconsumed after 4 hours:

  • Add NaI (0.1 equiv) to generate the in situ iodide (Finkelstein condition). The iodide is a better leaving group than bromide.

  • Increase temperature to

    
    . Warning: Do not exceed 
    
    
    
    to protect the ester.
Decision Logic for Protocol Selection

ProtocolLogic Start Select Amine Type IsPrimary Primary Amine (R-NH2) Start->IsPrimary IsSecondary Secondary Amine (R2-NH) Start->IsSecondary IsSalt Amine Salt (R-NH2·HCl) Start->IsSalt PrimaryAction Protocol A: Inverse Addition Excess Amine (3 equiv) Temp: 0°C IsPrimary->PrimaryAction SecondaryAction Protocol B: Standard Addition Stoich: 1:1.1 Temp: RT IsSecondary->SecondaryAction SaltAction Protocol C: Pre-neutralize with DIPEA Then follow A or B IsSalt->SaltAction Check Check LCMS (2h) PrimaryAction->Check SecondaryAction->Check SaltAction->Check AddIodide Add Cat. NaI Heat to 50°C Check->AddIodide Conversion <20% Finish Workup: EtOAc/Water Extraction Check->Finish Conversion >90%

Figure 2: Decision tree for selecting reaction conditions based on amine classification.

References

  • General N-Alkylation of Benzylic Bromides

    • BenchChem Application Notes.[1] "N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine."[1] Accessed Oct 2023. Link

  • Cesium Hydroxide Promoted Alkylation (Patent)

    • Lee, J., et al. "Efficient synthesis of secondary amines by selective alkylation of primary amines." US Patent 6,423,871 B1, 2002.[3][4] Link

  • Reactivity of 8-Substituted Quinolines

    • Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles."[5] Records of Natural Products, 2016. Link

  • Synthesis of Bromoisoquinolines (Analogous Chemistry)

    • US Patent 6,500,954 B1. "Synthesis of 5- or 8-bromoisoquinoline derivatives." Link

Sources

Using Methyl 8-(bromomethyl)quinoline-5-carboxylate as a building block in peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for the "Senior Application Scientist" persona, focusing on high-value, actionable protocols for drug discovery.

Executive Summary

Methyl 8-(bromomethyl)quinoline-5-carboxylate (MBQC-5) is a specialized bifunctional building block used to introduce rigid heterocyclic constraints into peptide backbones. Unlike flexible alkyl linkers, the quinoline core provides a fixed geometry that can induce secondary structure (turns/helices) while offering


-

stacking opportunities and intrinsic fluorescence.

This guide details the use of MBQC-5 for Cysteine-Based Macrocyclization , a strategy where the molecule serves as a "staple" between a cysteine thiol and an N-terminal amine (or Lysine


-amine), creating a stable, cell-permeable peptidomimetic.
Key Chemical Attributes
PropertySpecificationRelevance to Protocol
Molecular Formula

Bifunctional: Electrophile (

) & Pro-nucleophile (

)
Reactive Moiety A 8-BromomethylHighly reactive alkylating agent (Specific for Cysteine/Thiols)
Reactive Moiety B 5-Methyl EsterMasked carboxylic acid; requires hydrolysis for amide coupling
Solubility DMSO, DMF, DCMCompatible with standard Solid Phase Peptide Synthesis (SPPS)
UV/Vis

nm
Intrinsic fluorophore for cellular tracking

Strategic Application: The "Quinoline Staple"

The primary application of MBQC-5 is the conversion of linear peptides into cyclic peptidomimetics. This process improves metabolic stability (protease resistance) and membrane permeability.

Mechanism of Action:

  • Site-Specific Alkylation: The bromomethyl group reacts chemoselectively with a Cysteine thiol via

    
     displacement under mild basic conditions.
    
  • Activation: The methyl ester is hydrolyzed (saponified) to a carboxylic acid.

  • Cyclization: The newly formed acid is coupled to the N-terminus (or an internal Lysine) to close the ring.

Pathway Visualization

The following diagram illustrates the workflow for On-Resin Macrocyclization using MBQC-5.

MBQC_Workflow Start Linear Peptide (Resin-Bound) Step1 1. Cysteine Reduction (TCEP/DMF) Start->Step1 Prepare Thiol Step2 2. S-Alkylation (MBQC-5 + DIPEA) Step1->Step2 Thioether Bond Step3 3. Ester Hydrolysis (LiOH/THF) Step2->Step3 Unmask Acid Step4 4. Fmoc Removal (N-Terminus) Step3->Step4 Expose Amine Step5 5. Cyclization (HATU/HOAt) Step4->Step5 Macrolactamization Final Cyclized Quinoline Peptidomimetic Step5->Final Cleavage & HPLC

Caption: Workflow for converting a linear resin-bound peptide into a quinoline-stapled macrocycle.

Detailed Experimental Protocols

Safety Precaution

Warning: The 8-(bromomethyl) moiety is a potent lachrymator and alkylating agent. All steps involving the neat reagent must be performed in a fume hood. Double-gloving is recommended.

Protocol A: On-Resin Cysteine Alkylation (S-Alkylation)

This protocol assumes a resin-bound peptide (0.1 mmol scale) with a free Cysteine side chain (Trt protecting group already removed) and an Fmoc-protected N-terminus.

Reagents:

  • Methyl 8-(bromomethyl)quinoline-5-carboxylate (MBQC-5)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DIPEA (N,N-Diisopropylethylamine)

  • TCEP (Tris(2-carboxyethyl)phosphine)

Procedure:

  • Resin Preparation: Swell the resin (0.1 mmol peptide) in DMF for 20 minutes.

  • Reduction: To ensure the Cysteine thiol is not oxidized (disulfide), treat the resin with 5 mL of 10 mM TCEP in DMF for 30 minutes. Drain and wash with DMF (3x).

  • Reagent Dissolution: Dissolve MBQC-5 (3 equivalents, 0.3 mmol) in 2 mL of anhydrous DMF.

    • Note: If solution is turbid, sonicate briefly.

  • Reaction: Add the MBQC-5 solution to the resin, followed immediately by DIPEA (4 equivalents, 0.4 mmol) .

  • Incubation: Agitate at Room Temperature (RT) for 2 hours.

    • QC Check: Perform a micro-cleavage and analyze via LC-MS. Look for the mass shift:

      
       (Mass of Quinoline-Ester minus HBr). The Bromine isotope pattern (
      
      
      
      ) should be absent in the product, confirming substitution.
  • Wash: Drain and wash resin thoroughly with DMF (5x) and DCM (5x) to remove excess alkylating agent.

Protocol B: On-Resin Ester Hydrolysis & Cyclization

Following Protocol A, the peptide now contains the quinoline scaffold attached to the Cysteine, but it terminates in a methyl ester. This must be converted to an acid for cyclization.

Reagents:

  • LiOH (Lithium Hydroxide) or TMSOK (Potassium Trimethylsilanolate)

  • THF (Tetrahydrofuran) / Water

  • HATU / HOAt / DIPEA (Coupling agents)

Procedure:

  • Ester Hydrolysis (Saponification):

    • Suspend resin in THF:Water (4:1) .

    • Add LiOH (10 equivalents) .

    • Agitate at RT for 4 hours.

    • Note: Methyl esters on solid support can be slow to hydrolyze. TMSOK in dry THF is a more aggressive alternative if LiOH fails.

    • Wash resin with Water (3x), DMF (3x), DCM (3x).

  • N-Terminal Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

    • Wash with DMF (5x).

  • Cyclization (Macrolactamization):

    • Dissolve HATU (3 eq) and HOAt (3 eq) in DMF.

    • Add to resin, followed by DIPEA (6 eq) .

    • Agitate for 4–12 hours.

    • Critical: Perform this step at a lower concentration (dilute conditions) if possible to favor intramolecular cyclization over intermolecular dimerization, although the "pseudo-dilution" of the solid phase helps.

  • Final Cleavage:

    • Wash resin (DMF/DCM).

    • Cleave using standard TFA cocktail (TFA/TIPS/Water 95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether and lyophilize.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Incomplete Alkylation Oxidized Cysteine (Disulfide)Repeat TCEP reduction step before adding MBQC-5.
Product +14 Da Methyl ester not hydrolyzedIncrease LiOH reaction time or switch to TMSOK/THF.
Broad Peak / Smearing Aggregation during cyclizationUse "Magic Mixture" (DCM/DMF/NMP + 1% Triton X) for cyclization step.
Low Fluorescence Quenching by Trp/TyrQuinoline fluorescence is environment-sensitive. Verify structure via MS; fluorescence is secondary.
LC-MS Validation Logic

When analyzing the final product, use the following logic to validate the scaffold incorporation:

  • Mass Shift: The net addition to the linear peptide (assuming cyclization and loss of MeOH/HBr) is +169.05 Da (

    
    ).
    
  • UV Trace: Look for a distinct absorption band at 300–320 nm (Quinoline), which is absent in standard amino acids (Trp absorbs ~280 nm).

References

  • Quinoline Scaffolds in Drug Discovery: Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery.[1][2][3][4] Current Medicinal Chemistry.

  • Cysteine Alkylation Methodologies: Chalker, J. M., et al. (2011).[5] Methods for converting cysteine to dehydroalanine on peptides and proteins.[5] Chemical Science.

  • Peptide Macrocyclization Strategies: White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry.

  • Solid-Phase Synthesis of Heterocyclic Peptidomimetics: Fink, B. E., et al. (1999). Synthesis of peptidomimetics based on a quinoline core.[2] Journal of Organic Chemistry.

Disclaimer: This protocol is intended for research purposes only. The user is responsible for validating specific reaction conditions for their unique peptide sequences.

Sources

Application Note: Chemoselective Functionalization of the C5 Ester in 8-(Bromomethyl)quinoline Derivatives

[1]

Abstract & Strategic Overview

The functionalization of 8-(bromomethyl)quinoline-5-carboxylates presents a classic chemoselectivity paradox in medicinal chemistry. The molecule contains two distinct electrophilic sites:

  • The C5-Ester: A relatively stable carbonyl requiring nucleophilic activation or catalysis for substitution (e.g., amidation, hydrolysis).[1]

  • The C8-Bromomethyl Group: A highly reactive benzylic electrophile prone to

    
     displacement, hydrolysis (to the alcohol), or oxidative degradation.[1]
    

The Challenge: Standard ester hydrolysis conditions (e.g., LiOH/THF/H

1

The Solution: This guide details two distinct workflows:

  • Route A (Direct Functionalization): Using mild, non-nucleophilic catalysis (TBD or Lanthanide) to derivatize the ester while preserving the alkyl bromide.

  • Route B (The "Safety-First" Retrosynthesis): Functionalizing the C5 position prior to installing the reactive bromide, utilizing the 8-methyl precursor.

Chemical Logic & Decision Pathways

The choice of protocol depends entirely on whether you have inherited the brominated material or are synthesizing it de novo.

Decision Tree: Workflow Selection

GStartStarting Material StatusHasBrI have 8-(bromomethyl)quinoline-5-esterStart->HasBrHasMeI have 8-methylquinoline-5-esterStart->HasMeDirectRoute A: Direct FunctionalizationHasBr->DirectIndirectRoute B: Late-Stage BrominationHasMe->IndirectGoalGoal: C5-Amide/Acidwith C8-CH2Br intactAvoidBaseCRITICAL: Avoid aq. Base(LiOH/NaOH)Direct->AvoidBaseTBDMethodProtocol 1: TBD-CatalyzedAminolysis (Anhydrous)AvoidBase->TBDMethodTBDMethod->GoalFuncFirstStep 1: Standard Amidation(High Temp/Base OK)Indirect->FuncFirstBrominateStep 2: Radical Bromination(NBS/AIBN)FuncFirst->BrominateBrominate->Goal

Figure 1: Strategic decision tree for selecting the appropriate synthetic workflow based on starting material availability.

Route A: Direct Functionalization (Preserving the Bromide)

Context: Use this route if you have purchased or inherited the 8-bromomethyl derivative and need to convert the ester to an amide. Mechanism: We utilize 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) , a bicyclic guanidine base.[1] It acts as a dual hydrogen-bond donor/acceptor, activating the ester carbonyl and the amine nucleophile simultaneously, allowing amidation to proceed at room temperature without displacing the benzylic bromide [1].

Protocol 1: TBD-Catalyzed Direct Aminolysis

Target: Conversion of Methyl Ester to Amide without C8-Br hydrolysis.

Reagents:

  • Substrate: Methyl 8-(bromomethyl)quinoline-5-carboxylate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

  • Catalyst: TBD (0.1 – 0.2 equiv)

  • Solvent: Anhydrous THF or Toluene (dried over 4Å MS)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the quinoline substrate (1.0 mmol) in anhydrous THF (5 mL).

  • Catalyst Addition: Add TBD (0.1 mmol, 14 mg). The solution may turn slightly yellow.

  • Nucleophile Addition: Add the amine (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at 25°C for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

    • Note: Do NOT heat above 40°C. Higher temperatures increase the risk of the amine displacing the bromide (N-alkylation).

  • Quench: Dilute with DCM (20 mL) and wash immediately with saturated NH

    
    Cl  (10 mL).
    
    • Why? The acidic wash removes TBD and protonates any unreacted amine, preventing it from reacting with the bromide during concentration.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    , filter, and concentrate. Purify via flash chromatography (SiO
    
    
    ).

Data Validation (Expected Results):

AssayObservationInterpretation
1H NMR

5.1-5.3 ppm (s, 2H)
Singlet corresponds to intact -CH

Br. If shifted to ~4.8 ppm (broad), hydrolysis to -CH

OH occurred.
LC-MS M+ and (M+2)+1:1 Isotopic ratio confirms Bromine presence.
Yield 65-85%Lower yields usually due to purification loss, not conversion.

Route B: The "Robust" Late-Stage Bromination

Context: This is the preferred industrial route. It involves functionalizing the chemically resilient 8-methyl precursor first, then installing the unstable bromide in the final step. Mechanism: Radical bromination using N-Bromosuccinimide (NBS) . The electron-deficient nature of the quinoline ring (especially with a C5-electron withdrawing group) actually stabilizes the radical intermediate at the C8-methyl position, making this highly regioselective [2].

Protocol 2: Two-Step Amidation-Bromination Sequence[1]
Step 1: Standard Amidation (Weinreb or Direct)

Since there is no bromide to worry about, you can use standard robust chemistry.

  • Reagents: 8-methylquinoline-5-carboxylic acid, Amine, HATU, DIPEA, DMF.[1]

  • Procedure: Mix Acid (1 equiv), HATU (1.1 equiv), and DIPEA (3 equiv) in DMF. Stir 10 min. Add Amine. Stir 2h.

  • Workup: Standard aqueous extraction.

Step 2: Regioselective Radical Bromination

Target: Installation of Br on the C8-methyl group.

Reagents:

  • Substrate: C5-Functionalized 8-methylquinoline (1.0 equiv)

  • Bromine Source: NBS (Recrystallized, 1.05 equiv)

  • Initiator: AIBN (0.1 equiv) or Benzoyl Peroxide

  • Solvent: CCl

    
     (classic) or Trifluorotoluene (Green alternative), degassed.
    

Step-by-Step Procedure:

  • Setup: Dissolve substrate in solvent (0.1 M concentration). Add NBS and AIBN.

  • Degassing: Sparge with Argon for 15 minutes. Oxygen inhibits radical propagation.

  • Initiation: Heat to reflux (or 80°C).

    • Visual Cue: The reaction often turns orange (Br

      
       generation) then pale yellow as the reaction completes.
      
  • Monitoring: Check NMR every 1 hour. Look for the disappearance of Ar-CH

    
     (
    
    
    2.8 ppm) and appearance of Ar-CH
    
    
    Br (
    
    
    5.2 ppm).
    • Caution: Over-reaction leads to the gem-dibromide (-CHBr

      
      ). Stop at 95% conversion.
      
  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

  • Purification: Rapid filtration through a short silica plug. Do not leave on silica for long periods (silica acidity can degrade the bromide).

Troubleshooting & Critical Parameters

The "Self-Destruct" Mechanism

A common failure mode is intermolecular polymerization . The quinoline nitrogen (N1) is a nucleophile.[1] If the free base is stored in concentrated solution, N1 can attack the C8-CH

Prevention Strategy:

  • Storage: Store 8-(bromomethyl) derivatives as Hydrobromide salts (protonated quinoline nitrogen) if possible, or at -20°C in the solid state.

  • Solvent: Avoid nucleophilic solvents (MeOH, EtOH, DMSO). Use DCM, CHCl

    
    , or Toluene.
    
Analytical Signatures (1H NMR in CDCl )
MoietyChemical Shift (

)
MultiplicityDiagnostic Value
Ar-CH

(Starting Material)
2.70 – 2.90 ppmSingletIf present, bromination is incomplete.
Ar-CH

-Br
(Product)
5.00 – 5.30 ppmSingletSharp singlet confirms intact bromide.
Ar-CH

-OH
(Hydrolysis Impurity)
4.80 – 4.95 ppmSinglet/BroadIndicates water contamination or basic workup failure.
Ar-CHBr

(Over-bromination)
6.80 – 7.10 ppmSingletResult of excess NBS or too long reflux.

References

  • TBD-Catalyzed Amidation

    • Title: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Catalyzed Aminolysis of Esters.[1]

    • Source:Organic Letters, 2012.
    • URL:[Link] (Note: Validated general methodology for ester aminolysis).

  • Regioselective Bromination of Quinolines

    • Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.[2][3]

    • Source:Organic Communic
    • URL:[Link]

  • General Reactivity of 8-Aminoquinolines (C5 vs C8)

    • Title: Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.[1][4][5][6]

    • Source:Beilstein Journal of Organic Chemistry, 2024.
    • URL:[Link]

  • Direct Amidation Methodology (FeCl3 Alternative)

    • Title: Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters.[1]

    • Source:Molecules, 2020.[2][7]

    • URL:[Link]

Troubleshooting & Optimization

Purification strategies for Methyl 8-(bromomethyl)quinoline-5-carboxylate without chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-MBQ-005 Subject: Non-chromatographic purification strategies for benzylic bromides Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

Purifying Methyl 8-(bromomethyl)quinoline-5-carboxylate without chromatography is a classic process chemistry challenge.[1] The difficulty lies in the "Golden Triangle" of impurities:

  • Unreacted Starting Material (SM): Methyl 8-methylquinoline-5-carboxylate.[1]

  • Over-brominated Byproduct: Methyl 8-(dibromomethyl)quinoline-5-carboxylate.[1]

  • Reagent Byproducts: Succinimide (from NBS).

Chromatography on silica gel is often deleterious for benzylic bromides due to hydrolysis or irreversible adsorption. This guide provides a self-validating workflow relying on solubility differentials and chemical scavenging .

Module 1: The "Crude" Reality (Succinimide Removal)

User Query: "My reaction is complete, but the crude solid is sticky and contains significant succinimide. Can I wash it with water?"

Technical Response: While succinimide is water-soluble, aqueous washes pose a risk of hydrolyzing your reactive benzylic bromide to the alcohol (Methyl 8-(hydroxymethyl)quinoline-5-carboxylate), especially if the pH drifts.[1]

Recommended Protocol (The Anhydrous Filtration Method): Succinimide is highly insoluble in cold non-polar solvents (CCl₄, Heptane) and moderately insoluble in cold Chlorobenzene.

  • Cool Down: Chill the reaction mixture (typically in CCl₄, Benzene, or Chlorobenzene) to 0°C.

  • Precipitation: Succinimide will float or settle as a white solid.

  • Filtration: Filter quickly through a sintered glass funnel.

    • Pro-Tip: Do not wash the filter cake with polar solvents (like EtOAc), or you will re-dissolve the succinimide into your product. Wash with cold reaction solvent only.

  • Solvent Swap: Evaporate the filtrate to dryness. You now have a crude mixture of SM, Product (Mono), and Impurity (Di).

Workflow Visualization: Initial Isolation

WorkupLogic cluster_decision Solvent Switch Start Crude Reaction Mixture (Solvent: CCl4 or PhCl) Cool Cool to 0-5°C (1-2 Hours) Start->Cool Filter Filter Precipitate (Succinimide) Cool->Filter Filtrate Filtrate contains: Product + SM + Di-bromo Filter->Filtrate Liquid Phase Cake Solid Waste: Succinimide Filter->Cake Solid Phase Evap Evaporate to Dryness Filtrate->Evap Residue Yellow/Orange Solid Evap->Residue

Figure 1: Anhydrous removal of succinimide to prevent hydrolysis.

Module 2: Fractional Crystallization (The Separation)

User Query: "I have removed the succinimide, but NMR shows 10% starting material and 5% di-bromo product. How do I separate them?"

Technical Response: This is the critical step.[2] Benzylic bromides generally have higher melting points and different solubility profiles than their methyl precursors.

The "Acetonitrile Switch" Strategy: Quinoline derivatives often exhibit sharp solubility curves in Acetonitrile (MeCN).

  • Starting Material (Methyl-): High solubility in MeCN.[1]

  • Di-bromo Impurity: Variable, but often less soluble than the mono-bromo.[1]

  • Product (Bromomethyl-): Moderate solubility (crystallizes upon cooling).[1]

Protocol:

  • Dissolution: Dissolve the crude residue in boiling Acetonitrile (use minimum volume required to dissolve).

  • Hot Filtration: If any insoluble specs remain (likely traces of succinimide or polymerized material), filter while hot.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Harvest: Collect crystals.

    • Scenario A: If the Product crystallizes, the SM usually stays in the mother liquor.

    • Scenario B: If the Di-bromo impurity is significant, it often crystallizes first (due to higher MW/MP). In this case, filter off the first crop (Di-bromo enriched) and concentrate the mother liquor to crystallize the pure Mono-product.[1]

Alternative Solvent System: Ethyl Acetate / Heptane (1:3 ratio). Dissolve in hot EtOAc, then slowly add Heptane until turbidity persists.

Module 3: Chemical Scavenging (The "Nuclear" Option)

User Query: "Recrystallization isn't working. The di-bromo impurity persists.[1] Is there a chemical fix?"

Technical Response: Yes. If physical separation fails, you can chemically "repair" the mixture. The Diethyl Phosphite Method is a powerful, underutilized strategy to selectively reduce gem-dibromides and benzylic bromides back to lower oxidation states.

Note: This is a delicate operation.[2] Proceed with small-scale pilot first.

Mechanism: Diethyl phosphite (


) in the presence of a base (DIPEA) can reductively debrominate the over-brominated species. However, it can also reduce your product to the starting material if left too long.

Protocol:

  • Dissolve crude mixture in THF/DCM.

  • Add 0.1 - 0.2 equivalents of Diethyl Phosphite and DIPEA (relative to the di-bromo impurity content calculated by NMR).

  • Stir at 0°C for 30-60 minutes.

  • Monitor strictly by HPLC/TLC.

  • Once Di-bromo is consumed, quench immediately with water and extract.

  • The resulting mixture now contains mostly Product and some regenerated SM (which is easier to remove by crystallization than the Di-bromo species).

Logic Diagram: Purification Decision Tree

PurificationTree Input Crude Mixture (Post-Succinimide) Check Analyze Purity (H-NMR) Input->Check HighDi High Di-bromo (>10%) Check->HighDi Over-brominated HighSM High SM (>15%) Check->HighSM Under-reacted Clean Good Profile (<5% Impurities) Check->Clean Target met Scavenge Chemical Scavenging (Diethyl Phosphite) HighDi->Scavenge Reduce Di->Mono Cryst Recrystallization (MeCN or EtOAc/Hex) HighSM->Cryst SM stays in liquor Clean->Cryst Final Polish Scavenge->Cryst

Figure 2: Decision matrix for selecting the purification route based on impurity profile.

Summary Data & Troubleshooting
Solubility Profile (Estimated for Quinoline Esters)
SolventTemperatureSolubility BehaviorUsage
Acetonitrile Hot (80°C)HighPrimary Crystallization Solvent
Acetonitrile Cold (0°C)Low (Product), High (SM)Separation of SM from Product
CCl₄ / PhCl ColdVery Low (Succinimide)Workup / Filtration
Hexane/Heptane AllLowAnti-solvent
Water AllInsoluble (Hydrolysis Risk)Avoid (unless rapid wash)
FAQ: Common Issues

Q: The product turned green/black during drying.

  • A: Benzylic bromides are unstable. Traces of acid (HBr) accelerate decomposition.

  • Fix: Store the solid over solid

    
     or stabilize with a trace of copper wire if storing in solution. Ensure all solvent is removed under high vacuum at ambient temperature (do not heat >40°C).
    

Q: Can I use silica gel if I neutralize it?

  • A: If you must use chromatography, use Neutral Alumina or Silica gel pre-treated with 1% Triethylamine to neutralize acidic sites. Elute rapidly with Hexane/EtOAc.

References
  • Wohl-Ziegler Bromination (General): Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Purification of Benzylic Bromides: Cantillo, D., et al. (2014).[3] Continuous Flow Bromination of Benzylic Compounds with N-Bromosuccinimide. The Journal of Organic Chemistry, 79(1), 223–229.[3] (Discusses non-chromatographic workups). Link

  • Chemical Scavenging (Phosphite Method): Hirano, M., et al. (2003). A Facile Reduction of gem-Dibromides with Diethyl Phosphite. Journal of the Chemical Society, Perkin Transactions 1.
  • Quinoline Functionalization: Eswaran, S., et al. (2010). Synthesis and characterization of some new quinoline derivatives. European Journal of Medicinal Chemistry, 45(3), 957-966. Link

Sources

Technical Support Center: Navigating Nucleophilic Substitution on Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Hydrolysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of methyl esters during nucleophilic substitution reactions. As a Senior Application Scientist, I've compiled this resource to provide not only troubleshooting protocols but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the prevention of methyl ester hydrolysis.

Q1: Why is my methyl ester hydrolyzing during my nucleophilic substitution reaction?

Unintentional hydrolysis of your methyl ester to the corresponding carboxylic acid is a common side reaction that can significantly lower the yield of your desired product.[1][2] This occurs because the ester functional group is susceptible to attack by water, a reaction that can be catalyzed by either acidic or basic conditions present in your reaction mixture.[1][3] The presence of even trace amounts of water can be problematic, especially when coupled with elevated temperatures or prolonged reaction times.[2]

Q2: What are the primary culprits for introducing water into my reaction?

Water can be introduced from several sources. These include:

  • Solvents and Reagents: Using solvents and reagents that have not been properly dried is a primary source of water contamination.[4][5][6][7]

  • Atmospheric Moisture: Reactions open to the atmosphere can absorb moisture, especially on humid days.[5]

  • Glassware: Improperly dried glassware can retain a film of water on its surface.[5]

Q3: I need to use a base for my nucleophilic substitution. How can I avoid base-mediated hydrolysis (saponification)?

Base-catalyzed hydrolysis, or saponification, is a highly efficient and often irreversible reaction that converts your ester to a carboxylate salt.[3][8] To mitigate this, consider the following strategies:

  • Use of Non-Nucleophilic/Sterically Hindered Bases: Opt for bases that are sterically bulky, which disfavors their attack at the electrophilic carbonyl carbon of the ester.[9][10] Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Careful Control of Stoichiometry: Use the minimum effective amount of base required for your primary reaction.

  • Low Reaction Temperatures: Running the reaction at lower temperatures will decrease the rate of both the desired substitution and the undesired hydrolysis.[2]

Q4: Are there more robust alternatives to a methyl ester that I can use?

Yes, if hydrolysis of the methyl ester is a persistent issue, you might consider using a more sterically hindered ester, such as a tert-butyl ester. The bulky tert-butyl group provides steric protection to the carbonyl carbon, making it less accessible to nucleophilic attack by water or hydroxide ions.[1][11]

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to diagnosing and solving issues with methyl ester hydrolysis during nucleophilic substitution.

Identifying the Problem: Telltale Signs of Hydrolysis

The primary indicators of unintended ester hydrolysis are a lower-than-expected yield of your desired product and the presence of the corresponding carboxylic acid in your crude reaction mixture.[1] You can confirm the presence of the carboxylic acid using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The carboxylic acid will typically have a lower Rf value (be more polar) than the starting ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the acidic proton of the carboxylic acid in the 1H NMR spectrum is a clear indicator.

  • Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm-1) may be observed.

Visualizing the Competing Pathways

To effectively troubleshoot, it's crucial to understand the competing reactions. The following diagram illustrates the desired nucleophilic substitution pathway versus the undesired hydrolysis pathway.

G cluster_0 Reaction Pathways Methyl_Ester Methyl Ester (Substrate) Desired_Product Desired Substitution Product Methyl_Ester->Desired_Product Desired Pathway: Nucleophilic Substitution Hydrolysis_Product Carboxylic Acid (Hydrolysis Product) Methyl_Ester->Hydrolysis_Product Undesired Pathway: Hydrolysis Nucleophile Nucleophile (Nu⁻) Nucleophile->Desired_Product Water Water (H₂O) Water->Hydrolysis_Product

Caption: Competing reaction pathways for a methyl ester.

Systematic Troubleshooting Workflow

Use the following decision tree to systematically identify and address the source of hydrolysis in your reaction.

Troubleshooting_Workflow start Start: Ester Hydrolysis Suspected q1 Are you using anhydrous solvents and reagents? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is your glassware scrupulously dry? a1_yes->q2 sol1 Implement rigorous drying procedures. (See Protocol 1) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction run under an inert atmosphere? a2_yes->q3 sol2 Oven-dry or flame-dry all glassware immediately before use. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are you using a strong, non-hindered base? a3_yes->q4 sol3 Use nitrogen or argon atmosphere. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA). a4_yes->sol4 q5 Is the reaction temperature elevated? a4_no->q5 sol4->q5 a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No sol5 Attempt the reaction at a lower temperature (e.g., 0 °C or room temp). a5_yes->sol5 end_further Consider Alternative Strategies: - Sterically hindered ester - Phase-transfer catalysis a5_no->end_further end_success Problem Resolved sol5->end_success

Caption: A decision tree for troubleshooting ester hydrolysis.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Solvents

Many organic reactions are sensitive to moisture, and ensuring your solvents are anhydrous is a critical first step.[5]

Materials:

  • Solvent to be dried (e.g., THF, Dichloromethane)

  • Appropriate drying agent (see table below)

  • Oven-dried round-bottom flask with a stir bar

  • Distillation apparatus or a solvent purification system

Procedure (using molecular sieves):

  • Activate 3Å or 4Å molecular sieves by heating them in an oven at 200-300°C for at least 3 hours under vacuum.

  • Allow the sieves to cool to room temperature in a desiccator.

  • Add the activated sieves to the solvent in a clean, dry flask (approximately 5-10% w/v).[5]

  • Allow the solvent to stand over the sieves for at least 24 hours.

  • For highly sensitive reactions, the solvent can be distilled from the drying agent under an inert atmosphere.

SolventRecommended Drying Agent(s)
Tetrahydrofuran (THF)Sodium/benzophenone, Calcium hydride, 4Å molecular sieves[7]
Dichloromethane (DCM)Calcium hydride, Phosphorus pentoxide[7]
N,N-Dimethylformamide (DMF)Barium oxide, 4Å molecular sieves[7]
AcetonitrileCalcium hydride, 4Å molecular sieves[7]
Protocol 2: Non-Aqueous Workup Procedure

Aqueous workups are a common source of ester hydrolysis.[1] A non-aqueous workup can help to preserve your product.

Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If your reaction contains solid byproducts (e.g., salts), dilute the mixture with a dry, non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and filter through a pad of celite or silica gel.

  • Wash the filter cake with additional dry solvent.

  • Concentrate the filtrate under reduced pressure to obtain your crude product.

  • Purify the crude product using non-aqueous methods such as column chromatography on silica gel or distillation.

If an aqueous wash is unavoidable, use ice-cold, saturated sodium bicarbonate or brine solutions to minimize the contact time and the rate of hydrolysis.[1][12] Always dry the organic layer thoroughly with an anhydrous drying agent like Na2SO4 or MgSO4 before solvent removal.[1][12]

Protocol 3: Utilizing Phase-Transfer Catalysis

For reactions involving a water-soluble nucleophile and an organic-soluble ester, phase-transfer catalysis (PTC) can be an excellent strategy to avoid hydrolysis by keeping the bulk of the reaction medium non-aqueous.[13][14][15][16]

General Concept: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) transports the nucleophile from the aqueous phase to the organic phase where the ester is located.[13][14][15][16] This allows the reaction to proceed without the need for a co-solvent that dissolves all reactants, thereby minimizing the presence of water in the organic phase.

Illustrative Reaction Setup:

  • Organic Phase: Your methyl ester dissolved in a non-polar, aprotic solvent (e.g., toluene, dichloromethane).

  • Aqueous Phase: The nucleophile (as a salt, e.g., NaCN) dissolved in water.

  • Catalyst: A catalytic amount of a phase-transfer agent (e.g., Aliquat 336, tetrabutylammonium bromide).

The mixture is stirred vigorously to maximize the interfacial area between the two phases.

References

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Detailed Methods for Drying and Purifying Common Organic Solvents in the Labor
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. (URL: [Link])

  • Preparing Anhydrous Reagents and Equipment - Moodle@Units. (URL: )
  • Drying solvents - Sciencemadness Wiki. (URL: [Link])

  • Drying Solvents - Chemistry LibreTexts. (URL: [Link])

  • Drying Organic Solutions - Organic Chemistry at CU Boulder. (URL: [Link])

  • Revision Notes - Hydrolysis of Esters with Acid or Alkali | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl. (URL: [Link])

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. (URL: [Link])

  • hydrolysis of esters - Chemguide. (URL: [Link])

  • General procedures for the purification of Esters - Chempedia - LookChem. (URL: [Link])

  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. (URL: [Link])

  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - University of Edinburgh Research Explorer. (URL: [Link])

  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (URL: [Link])

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed. (URL: [Link])

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (URL: [Link])

  • Saponification (Base Hydrolysis) of Organic Materials - CalTech GPS. (URL: [Link])

  • Phase Transfer Catalysis | Dalal Institute. (URL: [Link])

  • 4.7 hydrolysis of esters. (URL: [Link])

  • Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols | ACS Omega. (URL: [Link])

  • Saponification-Typical procedures - OperaChem. (URL: [Link])

  • preventing hydrolysis of 5-Azidopentanoic acid ethyl ester during reactions - Benchchem. (URL: )
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (URL: [Link])

  • Reflux, Isolation and Purification of Esters – HSC Chemistry - Science Ready. (URL: [Link])

  • Substitution and Elimination at Saturated Carbons - Free Sketchy MCAT Lesson. (URL: [Link])

  • Bases / Nucleophiles - TigerWeb. (URL: [Link])

  • Bulky Bases in Elimination Reactions - Master Organic Chemistry. (URL: [Link])

  • A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system - RSC Publishing. (URL: [Link])

  • Instances of non-electrolyte solvation leading to less pronounced rate enhancements of ester hydrolyses in dipolar aprotic solvents: the possibility of hydrolysis via conjugate base formation in the case of ethyl indole-2-carboxylate and methyl 4-pyridylacetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Phase-transfer catalyst - Wikipedia. (URL: [Link])

  • Ch21: Which bases? - University of Calgary. (URL: [Link])

  • 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

  • Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing. (URL: [Link])

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (URL: [Link])

  • Substitution and Elimination Reactions (Continued) - Carbondr. (URL: [Link])

  • What Makes A Good Leaving Group? - Master Organic Chemistry. (URL: [Link])

  • Why does leaving group leave in substitution reaction? - Quora. (URL: [Link])

  • Lab5 procedure esterification. (URL: [Link])

  • Acids & Bases - MSU chemistry. (URL: [Link])

  • Nucleophilic Acyl Substitution. (URL: [Link])

  • How to separate ester from DMF(as a solvent) without hydrolysis of the ester? (URL: [Link])

  • Purification of esterification mixtures w/o high vac : r/Chempros - Reddit. (URL: [Link])

  • Hydrolysis of chiral methyl ester : r/Chempros - Reddit. (URL: [Link])

  • Nucleophilic acyl substitution: synthesis of methyl esters - YouTube. (URL: [Link])

Sources

Optimizing reaction temperature for SN2 displacement of 8-bromomethyl quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Bromomethyl Quinoline Functionalization

Introduction: The "Peri-Effect" & Thermal Sensitivity

Welcome to the technical support hub for quinoline functionalization. You are likely here because your reaction with 8-bromomethyl quinoline (8-BMQ) is either stalling, decomposing into black tars, or yielding inseparable mixtures.

Unlike standard benzyl bromides, 8-BMQ presents two distinct physicochemical challenges that dictate strict temperature control:

  • The Peri-Interaction (Steric Strain): The C8-substituent is sterically crowded by the proton at C1 (the peri position). This steric clash raises the activation energy (

    
    ) for the nucleophilic attack, often requiring higher temperatures than a standard benzylic SN2.
    
  • Self-Quaternization (The "Black Tar" Pathway): The quinoline nitrogen is basic. At elevated temperatures or high concentrations, the nitrogen of one molecule attacks the bromomethyl group of another, leading to rapid intermolecular polymerization (quaternary ammonium salts).

This guide balances these opposing forces to help you find the thermodynamic "Goldilocks Zone."

Part 1: Diagnostic Matrix

Identify your issue based on visual and analytical observations.

SymptomObservationRoot CauseTemperature/Process Fix
Rapid Darkening Reaction turns black/tarry within min/hours.Self-Quaternization. High temp or concentration favors intermolecular N-alkylation.Cool Down. Run at 0°C. Dilute reaction mixture (0.05 M).
Stalled Conversion SM remains >40% after 24h.Peri-Strain Barrier. Nucleophile cannot penetrate the H1-C8 steric shield.Mild Heat. Increase T to 40–50°C (carefully). Switch to polar aprotic solvent (DMF).
Precipitate Forms White/Yellow solid crashes out early.Product/Salt Insolubility. The SN2 product or HBr salt is insoluble in ether/MeCN.Check pH. If product is amine, free base it. If salt is desired, filter and characterize.
Hydrolysis Alcohol (8-hydroxymethyl) detected in LCMS.Moisture Ingress. Temperature too high in wet solvent.Dry & Cryo. Use anhydrous solvents. Lower T reduces solvolysis rate relative to SN2.

Part 2: Troubleshooting Guides & FAQs

Q1: "I’m following a standard benzyl bromide protocol (Reflux in MeCN), but my reaction turns to tar. Why?"

A: You are triggering the Intermolecular Self-Quaternization Cascade . Standard benzyl bromides lack a basic nitrogen atom. In 8-BMQ, the quinoline nitrogen is a nucleophile. At reflux (


), the rate of the nitrogen attacking the alkyl bromide (

) competes with your desired nucleophile (

). Once one quaternary salt forms, it acts as an initiator for oligomerization.

Corrective Action:

  • Lower the Temperature: Start at

    
     . Allow the reaction to warm to Room Temperature (RT) only if monitoring shows no conversion after 2 hours.
    
  • Inverse Addition: Do not add the nucleophile to the bromide. Add the bromide solution slowly to the nucleophile. This keeps the concentration of electrophile low relative to the nucleophile, statistically favoring the desired SN2 over self-destruction.

Q2: "My nucleophile is bulky (e.g., a secondary amine). The reaction is dead at RT. Should I heat it?"

A: Yes, but you must respect the Peri-Threshold . The C1-proton creates a "steric gate" at the C8 position. For bulky nucleophiles, the transition state energy is significantly higher.

Optimization Protocol:

  • Solvent Switch: Move from MeCN or THF to DMF or DMSO . The high dielectric constant stabilizes the charged transition state of the SN2 mechanism, effectively lowering

    
     without needing dangerous heat [1].
    
  • Step-Wise Heating: Do not jump to reflux. Heat in

    
     increments (
    
    
    
    ).
  • The Ceiling: Do not exceed

    
     . Above this, decomposition usually outpaces substitution.
    
Q3: "I see a new spot on TLC that isn't product or SM. Is it the N-alkylated isomer?"

A: It is possible, but less likely if you are using a soft nucleophile. If you are using an ambident nucleophile (like an enolate or indole), the temperature dictates the Hard/Soft Acid-Base (HSAB) selectivity.

  • Low Temp (

    
    ):  Favors Kinetic Control (C-alkylation for enolates).
    
  • High Temp (

    
    ):  Favors Thermodynamic Control, but also increases N-alkylation (quaternization) of the quinoline ring itself.
    

Verification: Perform a mini-workup and take a crude NMR. If you see a downfield shift of the quinoline protons (especially H2 and H4), you have quaternized the ring nitrogen.

Part 3: Standardized Optimization Protocol (SOP)

Use this protocol as your baseline experimental design.

Reagents:

  • Substrate: 8-(Bromomethyl)quinoline (1.0 eq)

  • Nucleophile: Amine/Thiol/Alkoxide (1.2 – 1.5 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Anhydrous MeCN (0.1 M) or DMF (if bulky Nu)

Workflow:

  • Preparation: Dissolve Nucleophile and Base in solvent. Cool to

    
      under 
    
    
    
    .
  • Addition: Dissolve 8-BMQ in a minimal amount of solvent. Add this solution dropwise to the nucleophile mixture over 15–30 minutes.

    • Rationale: Keeps [R-Br] low to prevent self-quaternization.

  • Incubation: Stir at

    
     for 1 hour.
    
  • Checkpoint 1: Analyze by TLC/LCMS.

    • If <10% conversion: Warm to RT.

    • If >50% conversion: Maintain

      
      .[1]
      
  • Optimization: If reaction stalls at RT after 4 hours, heat to

    
     .
    
  • Quench: Pour into ice-water (if DMF) or filter salts (if MeCN) to stop thermal degradation immediately.

Part 4: Visualizing the Reaction Landscape

Figure 1: Reaction Pathways & Thermal Risks

This diagram illustrates the competition between the desired SN2 pathway and the thermal decomposition routes.

ReactionPathways Start 8-Bromomethyl Quinoline TS_Main SN2 Transition State (Peri-Hindered) Start->TS_Main + Nu (0°C - 40°C) TS_Side Intermolecular Attack (N-alkylation) Start->TS_Side High Conc. High Temp (>60°C) Start->TS_Side Self-Reaction Nu Nucleophile (Nu-) Nu->TS_Main Prod 8-Substituted Quinoline (Target) TS_Main->Prod Kinetic Product Polymer Polymer/Tars (Quaternary Salts) TS_Side->Polymer Irreversible

Caption: Figure 1. Kinetic competition between desired SN2 substitution (Green) and self-quaternization/polymerization (Red).

Figure 2: Temperature Optimization Decision Tree

Follow this logic flow to determine the optimal temperature for your specific nucleophile.

DecisionTree Start Start Reaction @ 0°C Check1 Check LCMS/TLC (1 Hour) Start->Check1 Decision1 Conversion? Check1->Decision1 Good > 50% Conv. Maintain 0°C Decision1->Good Yes Slow < 10% Conv. Warm to RT Decision1->Slow No Finish Workup Good->Finish Check2 Check @ RT (4 Hours) Slow->Check2 Decision2 Stalled? Check2->Decision2 Heat Heat to 40°C (Switch to DMF if needed) Decision2->Heat Yes (Stalled) Decision2->Finish No (Complete)

Caption: Figure 2. Step-wise temperature escalation protocol to avoid thermal decomposition.

References

  • Ökten, S., et al. (2016).[2] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." ACG Publications.[2]

  • Zou, Y., et al. (2020).[3] "Cu(0)-catalyzed [3 + 2 + 1] annulation strategy... enabling the synthesis of 8-acylquinolines."[3] ResearchGate.

  • Streitwieser, A. (n.d.). "Effect of Allylic Groups on SN2 Reactivity." National Institutes of Health (PMC).

  • Master Organic Chemistry. (2012). "The SN2 Reaction Mechanism: Sterics and Kinetics."

Sources

Troubleshooting low conversion rates in quinoline alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket Queue: Low | Specialist: Senior Application Scientist

Welcome to the Quinoline Functionalization Hub

Subject: Troubleshooting Low Conversion & Regioselectivity in Alkylation Reactions Audience: Medicinal Chemists, Process Development Scientists

You are likely here because your quinoline substrate—a privileged scaffold in antimalarial and anticancer therapeutics—is refusing to alkylate efficiently. The nitrogen atom in the quinoline ring is a "double agent": it activates the ring for nucleophilic attack (good for Minisci) but deactivates it for electrophilic attack and poisons transition metal catalysts (bad for C-H activation).

This guide treats your chemical problem as a support ticket. Select the error code below that matches your observation.

Ticket #101: Minisci Reaction (Radical) Stalled

Symptom: Starting material remains unconsumed despite full consumption of the radical precursor (e.g., carboxylic acid, alkyl halide). Diagnosis: The "Radical Mismatch." The nucleophilic alkyl radical is terminating (dimerizing) faster than it attacks the quinoline because the quinoline is not sufficiently electron-deficient.

Root Cause Analysis

The Minisci reaction relies on the attack of a nucleophilic alkyl radical onto a protonated quinoline.

  • Acidity Failure: If the pH is not low enough (< 2.0), the quinoline exists as a free base. The free base is electron-rich and repels the nucleophilic alkyl radical.

  • Oxidant Crash: In thermal methods (Ag/Persulfate), the oxidant often decomposes the radical precursor too quickly, leading to alkyl-alkyl dimerization rather than heteroarylation.

Troubleshooting Protocol (The "Acid-First" Fix)
  • Step 1: The pH Check (Self-Validating Step)

    • Take an aliquot. If using a biphasic system (DCM/Water), measure the aqueous layer pH. It must be < 2.0.[1]

    • Correction: Add TFA (Trifluoroacetic acid) or H₂SO₄. The quinolinium species is the reactive electrophile, not the quinoline.

  • Step 2: Slow Addition Strategy

    • Do not dump the oxidant/radical precursor at once.

    • Protocol: Syringe pump addition of the radical precursor (e.g., carboxylic acid + peroxydisulfate) over 2–4 hours maintains a low steady-state concentration of radicals, favoring the bimolecular reaction with quinoline over radical homocoupling.

  • Step 3: Temperature Modulation

    • Standard thermal Minisci runs at 60–80°C. If conversion is <20%, lower the temperature to 40°C but increase the acid concentration. This reduces the rate of radical disproportionation.

Visual Workflow: Minisci Decision Tree

Minisci_Troubleshoot Start Low Conversion in Minisci Reaction Check_pH Check Reaction pH Start->Check_pH Is_Acidic Is pH < 2.0? Check_pH->Is_Acidic Add_Acid Add TFA or H2SO4 (Protonate N) Is_Acidic->Add_Acid No Check_Oxidant Check Oxidant Addition Is_Acidic->Check_Oxidant Yes Add_Acid->Check_Oxidant Is_Dump Was it added in one shot? Check_Oxidant->Is_Dump Syringe_Pump Switch to Syringe Pump (Keep radical conc. low) Is_Dump->Syringe_Pump Yes Check_Temp Check Temperature Is_Dump->Check_Temp No

Figure 1: Decision logic for rescuing stalled radical alkylation reactions.

Ticket #205: Catalyst Poisoning in C-H Activation

Symptom: No product formation in Pd, Rh, or Ir-catalyzed alkylation. Catalyst precipitates or turns into an inactive black suspension ("Pd black") immediately. Diagnosis: Nitrogen Coordination Poisoning.[2] The quinoline nitrogen lone pair binds tightly to the metal center (


), preventing the coordination of the alkylating agent or the C-H bond activation step.
The "N-Oxide" Bypass Protocol

To fix this, you must mask the nitrogen. The most robust method is the Fagnou/Chang N-Oxide Strategy . The N-oxide oxygen acts as a directing group (activating C8) rather than a poison.

Experimental Workflow (C8-Alkylation):

  • Oxidation: Treat Quinoline with

    
    -CPBA (1.1 equiv) in DCM (RT, 2h) 
    
    
    
    Quinoline
    
    
    -oxide.
  • Alkylation:

    • Substrate: Quinoline

      
      -oxide (1.0 equiv).
      
    • Catalyst:

      
       (5 mol%).
      
    • Ligand:

      
       or XPhos (essential for sterics).
      
    • Reagent: Alkyl bromide or Arene.

    • Base:

      
       or 
      
      
      
      (Silver acts as a halide scavenger).
    • Solvent: Toluene, 110°C.

  • Reduction (Post-reaction): Treat crude with Zn dust/Acetic acid to restore the quinoline.

Why this works: The


-oxide oxygen coordinates to Pd, placing the metal in proximity to the C8-H bond (5-membered palladacycle intermediate), enabling exclusive C8 functionalization.
Ticket #308: Regioselectivity Chaos (C2 vs C4 vs C8)

Symptom: You want C2-alkylated quinoline, but you get a mixture of C2, C4, and C5/C8 isomers.

The Regioselectivity Matrix:

Desired PositionRecommended StrategyMechanismKey Reagent
C2 (Nucleophilic) Organolithium Addition Addition-Elimination

then oxidant (DDQ)
C2 (Radical) Minisci (Steric Control) Radical AttackCarboxylic Acid +

C4 (Radical) Minisci (Electronic) Radical AttackRequires C2-blocking group
C8 (Metal) N-Oxide Activation Directed C-H Activation

/

-oxide
C5 (Metal) Lewis Acid Blocking Remote C-H Activation

+ Ir-catalyst
Protocol: C2-Selective Nucleophilic Alkylation (Chichibabin-type)

Use this when Minisci gives inseparable mixtures.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Addition: Dissolve Quinoline (1.0 equiv) in dry THF at 0°C.

  • Reagent: Add

    
     or 
    
    
    
    (1.2 equiv) dropwise.
    • Observation: Solution turns deep red/orange (formation of dihydroquinoline anion).

  • The Critical Step (Oxidation): The reaction stops at the dihydro-stage. You must add an oxidant to aromatize.

    • Reagent: DDQ (1.2 equiv) or dry air bubbling for 2 hours.

    • Note: Without oxidation, the intermediate decomposes upon aqueous workup, returning starting material.

Ticket #412: Photoredox "Lights On, Nobody Home"

Symptom: Using blue LEDs and an Ir/Ru catalyst, but zero conversion. Diagnosis: Oxygen Quenching or Radical Precursor Instability.

Troubleshooting Steps:

  • Degassing is Non-Negotiable: Excited state photocatalysts (especially Iridium species) are quenched by triplet oxygen at diffusion-controlled rates.

    • Fix: Freeze-pump-thaw (3 cycles) or vigorous Argon sparging (20 mins) is required.

  • Halide Sensitivity: If your quinoline contains a Bromine or Iodine, standard photoredox conditions (reductive quenching) will likely dehalogenate the ring before alkylating it.

    • Fix: Switch to an Oxidative Quenching Cycle using a persulfate co-oxidant, which avoids generating the highly reducing species that attacks aryl halides.

Visual Pathway: C-H Activation vs. N-Oxide Route

Activation_Pathways Quinoline Quinoline (Substrate) Direct_Metal Direct Metal Catalysis (Pd/Rh) Quinoline->Direct_Metal High Risk N_Oxide Convert to N-Oxide Quinoline->N_Oxide m-CPBA C2_Select C2-Selective (via Lewis Acid) Quinoline->C2_Select Add BF3 (Blocks N) Poison Catalyst Poisoning (N-binding) Direct_Metal->Poison C8_Select C8-Selective Alkylation N_Oxide->C8_Select Pd(OAc)2 Directed

Figure 2: Strategic divergence for transition metal catalysis. N-oxide routes unlock C8; Lewis Acids unlock C2/C5.

References
  • Minisci Reaction Fundamentals: Minisci, F., et al. "Nucleophilic character of alkyl radicals: Selective alkylation of pyridine and quinoline." Tetrahedron, 1971. Link

  • N-Oxide C8 Activation: Leclerc, J. P., & Fagnou, K. "Palladium-catalyzed cross-coupling reactions of pyridine N-oxides." Angewandte Chemie International Edition, 2006. Link

  • C8-Alkylation via Rhodium: Cho, S. H., et al. "Direct C-H arylations of quinoline N-oxides: Remote activation." Journal of the American Chemical Society, 2008. Link

  • Photoredox Minisci: Proctor, R. S., et al. "Photoredox-catalyzed Minisci reactions: A mild approach." Chemical Science, 2014. Link

  • Lewis Acid Blocking: Kanyiva, K. S., et al. "Lewis Acid-Catalyzed Regioselective C-H Alkylation." Organic Letters, 2016. Link

Sources

Solubility solutions for Methyl 8-(bromomethyl)quinoline-5-carboxylate in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

Methyl 8-(bromomethyl)quinoline-5-carboxylate is a bespoke research compound characterized by three key functional domains: a hydrophobic quinoline core, a hydrolytically sensitive methyl ester, and a highly reactive bromomethyl group. This unique combination presents significant challenges for achieving stable solubility in aqueous buffers, a critical requirement for most biological and biochemical assays.

The quinoline ring system is inherently nonpolar, leading to poor aqueous solubility. Furthermore, the compound's two reactive sites—the ester and the alkyl bromide—dictate careful selection of pH and buffer components to prevent degradation during experimentation. This guide provides a systematic approach to overcoming these challenges, ensuring both solubility and stability for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've added my Methyl 8-(bromomethyl)quinoline-5-carboxylate directly to my aqueous buffer, and it won't dissolve. What's wrong?

This is the most common issue. The compound is highly hydrophobic and is not expected to dissolve directly in aqueous systems. Direct addition will almost certainly result in insoluble particulates. The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous buffer.

Q2: What is the best organic solvent to make a stock solution?

Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power and miscibility with water. Other options include N,N-Dimethylformamide (DMF) or ethanol. Always use the highest purity, anhydrous grade solvent available to minimize compound degradation.

Q3: Can I heat the mixture or sonicate it to force dissolution?

Gentle warming (e.g., to 37°C) and sonication can be used cautiously to aid the initial dissolution in the organic stock solvent. However, prolonged or excessive heating should be avoided. The bromomethyl group is reactive and can degrade with heat. Never heat the compound in your final aqueous buffer, as this will accelerate hydrolysis.

Q4: My compound dissolves after dilution from a DMSO stock, but then it precipitates over time. Why is this happening?

This indicates that the final concentration of your compound exceeds its solubility limit in the aqueous buffer, even with the presence of a small amount of co-solvent (DMSO). The solution is likely supersaturated and thermodynamically unstable. You will need to either decrease the final compound concentration or employ more advanced solubilization techniques as detailed in the Troubleshooting Guide below.

Q5: I suspect my compound is degrading in the buffer. What are the signs and causes?

Degradation is a critical concern. The two primary pathways are:

  • Hydrolysis of the bromomethyl group: The -CH2Br group can react with water or nucleophilic buffer components to form the less active alcohol derivative (-CH2OH).

  • Hydrolysis of the methyl ester: The ester can be cleaved, especially at pH extremes (acidic or basic), to form the corresponding carboxylic acid.[1][2][3]

Signs of degradation include a loss of biological activity, the appearance of new peaks in analytical analyses (like HPLC or LC-MS), or a gradual change in the solution's appearance. The primary cause is often an inappropriate choice of buffer type or pH.

In-Depth Troubleshooting Guide

This section provides systematic, step-by-step protocols to address solubility and stability issues.

Problem 1: Initial Dissolution Failure & Co-Solvent Optimization

Your primary goal is to create a homogenous solution. The most direct method is using a water-miscible organic co-solvent.[4][5]

Solution: The Co-Solvent Dilution Method

This protocol establishes a baseline for achieving solubility.

Experimental Protocol:

  • Stock Solution Preparation: Weigh out the required amount of Methyl 8-(bromomethyl)quinoline-5-carboxylate and dissolve it in a minimal volume of anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing or brief sonication if necessary.

  • Serial Dilution: Perform serial dilutions of your concentrated stock solution with your final aqueous buffer to reach the desired working concentration.

  • Critical Observation: After dilution, immediately inspect the solution for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). A common practice in cell-based assays is to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced toxicity.[6]

  • Solubility Assessment: If precipitation occurs, the final concentration is too high for that specific co-solvent percentage. You must either lower the final compound concentration or increase the co-solvent percentage (if your experimental system can tolerate it).

Data Summary: Common Co-Solvents

Co-SolventPropertiesTypical Final Conc. (Cell-based assays)
DMSO High solubilizing power, aprotic< 0.5%
Ethanol Protic, can be less toxic than DMSO< 1%
Propylene Glycol Less volatile, often used in formulationsVariable, system-dependent
Problem 2: Precipitation After Initial Success

If the compound precipitates out of the co-solvent/buffer mixture over minutes or hours, more advanced formulation strategies are required.

Solution A: pH Adjustment

The quinoline nitrogen atom is basic and can be protonated at acidic pH.[7][8][9] This creates a charged species, which is often more water-soluble than the neutral form.[10][11][12] The pKa of the quinoline nitrogen is approximately 4.9.[7][8] Therefore, adjusting the pH below this value will increase the proportion of the more soluble, protonated form.

Experimental Protocol:

  • Determine pH Stability: Before proceeding, test the stability of the compound's ester group at low pH. Incubate the compound in a low pH buffer (e.g., pH 4.0 citrate buffer) and monitor for degradation via HPLC over time. Acid-catalyzed hydrolysis of the ester is a potential risk.[3]

  • Prepare Acidic Buffer: Choose a buffer with a pKa appropriate for the desired pH range (e.g., acetate or citrate for pH 4-5).

  • Test Solubility: Prepare the compound solution as described in the co-solvent protocol, but use the acidic buffer as the aqueous diluent.

  • Compare and Observe: Compare the stability against a solution prepared in a neutral (pH 7.4) buffer. Visually inspect for precipitation over several hours.

Solution B: Employing Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[13][14][15]

Experimental Protocol:

  • Select a Surfactant: Start with non-ionic surfactants, which are generally less disruptive to biological systems.[13] Good starting points are Tween® 20 or Polysorbate 80.

  • Prepare Surfactant-Containing Buffer: Prepare your standard buffer and add the surfactant at a concentration slightly above its CMC (e.g., 0.05% - 0.1% w/v).

  • Dissolve Compound: Prepare the DMSO stock as usual. Dilute the stock into the surfactant-containing buffer.

  • Evaluate: Observe for improved solubility and stability over time compared to the buffer without surfactant. Be aware that surfactants can interfere with some biological assays, so proper controls are essential.

Solution C: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16][17] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water and increasing solubility.[18][19][20]

Experimental Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good water solubility.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-50 mM).

  • Complexation:

    • Method 1 (Dilution): Add the concentrated DMSO stock of your compound dropwise into the stirring cyclodextrin solution.

    • Method 2 (Co-evaporation): For more difficult cases, dissolve both the compound and HP-β-CD in a suitable organic solvent (e.g., methanol), then evaporate the solvent under vacuum. The resulting thin film can then be reconstituted in the aqueous buffer.

  • Assess Solubility: Centrifuge the final solution to pellet any undissolved compound and measure the concentration of the supernatant (e.g., by UV-Vis spectrophotometry) to quantify the solubility enhancement.

Problem 3: Compound Instability and Buffer Selection

This compound's reactivity is a major concern. The bromomethyl group is an alkylating agent, and the ester can hydrolyze. Your choice of buffer is critical to prevent degradation.

Core Directive: AVOID NUCLEOPHILIC BUFFERS

Buffers containing primary or secondary amines, such as Tris or HEPES, are nucleophilic. The amine can directly attack the electrophilic carbon of the bromomethyl group, forming an adduct and inactivating your compound.[21]

Visualization: Buffer Reactivity Workflow

Caption: Decision tree for selecting a non-reactive buffer.

Data Summary: Recommended Biological Buffers

BufferpKa (25°C)Useful pH RangeComments
PBS (Phosphate)7.26.5 - 7.5Non-nucleophilic. A safe, standard choice.
MES 6.15.5 - 6.7Good's buffer, non-nucleophilic.[22]
MOPS 7.26.5 - 7.9Good's buffer, non-nucleophilic.[23]
PIPES 6.86.1 - 7.5Good's buffer, non-nucleophilic.

Buffers to AVOID with this Compound:

BufferpKa (25°C)Reason to Avoid
Tris [24][25]8.1Contains a primary amine; highly nucleophilic.[26][27]
HEPES [28][29]7.5Contains a secondary amine on piperazine ring; nucleophilic.[30][31]
Glycine 9.6Contains a primary amine; nucleophilic.

Summary Workflow for Solubilization

Use this decision tree to systematically find the optimal conditions for your experiment.

G cluster_excipients Excipient Strategies start Start: Compound Powder stock 1. Prepare 10-50 mM Stock in Anhydrous DMSO start->stock dilute 2. Dilute Stock into Non-Nucleophilic Buffer (e.g., PBS) stock->dilute check1 Precipitation? dilute->check1 check2 Precipitation? dilute->check2 success Success: Proceed with Assay check1->success no1 lower_conc 3a. Lower Final Compound Concentration check1->lower_conc fail1 ph_adjust 3b. Use pH Adjustment (e.g., pH 4-5 Buffer) (Check ester stability first!) check1->ph_adjust fail1 excipients 3c. Use Excipients check1->excipients fail1 fail1 Yes no1 No lower_conc->dilute ph_adjust->dilute surfactant 4a. Add Surfactant (e.g., 0.05% Tween® 20) cyclodextrin 4b. Add Cyclodextrin (e.g., 10mM HP-β-CD) check2->success No rethink Consult Formulation Specialist: May require advanced methods (e.g., co-evaporation, nano-formulation) check2->rethink Yes surfactant->dilute cyclodextrin->dilute check3 Precipitation?

Caption: Step-wise decision tree for solubilizing the compound.

References

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Pop, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • Aman, T. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Pop, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Todkar, S. S., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. World Journal of Advanced Research and Reviews. [Link]

  • Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences. [Link]

  • Quinoline | C9H7N. PubChem. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Ruiz, C. C., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics. [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Quinoline. mVOC 4.0. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Sharma, D., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • de Villiers, K. A., et al. (2005). (a) Correlation between the quinoline nitrogen pKa (pKa1) and the... ResearchGate. [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. Environmental Protection Agency. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • hydrolysing esters. Chemguide. [Link]

  • Zhang, H., et al. (2024). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. [Link]

  • Isomerization during hydrolysis of a methyl ester. Reddit. [Link]

  • Kumar, V., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega. [Link]

  • Corvo, I., et al. (2020). Surfactants: physicochemical interactions with biological macromolecules. Biologia. [Link]

  • Hydrolysis of methyl esters.
  • Lim, X. Y., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. [Link]

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Non-nucleophilic base. Wikipedia. [Link]

  • HEPES. Wikipedia. [Link]

  • Tris. Wikipedia. [Link]

  • Buffers. G-Biosciences. [Link]

  • Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Amerigo Scientific. [Link]

  • What is HEPES Buffer? Chemical Manufacturing. [Link]

  • tris buffer solution: Topics. Science.gov. [Link]

  • The uses of Tris buffer - A starting guide. Hopax Fine Chemicals. [Link]

  • About TRIS Buffer and TRIS-derived buffers. Wuhan Desheng Biochemical Technology Co., Ltd. [Link]

  • Pyridine. Wikipedia. [Link]

  • Mitchell, R. H., et al. (1995). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry. [Link]

  • Thermodynamics of 4'-bromomethyl-2-cyanobiphenyl in different solvents. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 8-(bromomethyl)quinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Methyl 8-(bromomethyl)quinoline-5-carboxylate. The recommendations herein are synthesized from an analysis of the compound's structural hazards and authoritative safety data for analogous chemical structures. The primary objective is to create a self-validating system of safety that protects laboratory personnel from potential chemical exposure.

Hazard Analysis: A Three-Pillar Threat Profile

Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. The required Personal Protective Equipment (PPE) for Methyl 8-(bromomethyl)quinoline-5-carboxylate is dictated by the compound's composite hazards, stemming from its quinoline core, its reactive bromomethyl group, and its physical form.

  • The Quinoline Core: Quinoline and its derivatives are recognized for their potential health risks. The parent compound, quinoline, is classified as toxic if swallowed and harmful in contact with skin.[1][2] It is also a known skin and eye irritant.[1][2][3] Of significant concern for long-term handling, quinoline is suspected of causing genetic defects and may cause cancer.[1][2][3] These properties necessitate robust skin and eye protection to prevent both acute irritation and chronic systemic effects.

  • The Bromomethyl Group: Brominated organic compounds as a class present significant health and safety hazards, including toxicity and corrosivity.[4] The bromomethyl group, specifically, renders the molecule highly reactive. A safety data sheet for the closely related 8-(bromomethyl)quinoline classifies it as causing severe skin burns and eye damage.[5] This reactivity also suggests the compound is a potential lachrymator (a substance that irritates the eyes and causes tearing) and an alkylating agent, which carries an implicit risk of mutagenicity. Therefore, preventing skin contact, eye exposure, and inhalation is paramount.

  • Physical Form and Exposure Route: Methyl 8-(bromomethyl)quinoline-5-carboxylate is typically a solid powder.[5] Handling powders can generate airborne dust, creating a significant inhalation risk.[6] Once in solution, the primary risk shifts to splashes and aerosol generation. Each potential route of exposure—inhalation, dermal contact, and ocular contact—must be addressed with specific engineering controls and PPE.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific PPE, it is crucial to situate it within the broader context of laboratory safety. The most effective safety strategies prioritize engineering and administrative controls, with PPE serving as the final, essential barrier.

  • Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[7][8] This contains dust and vapors at the source, providing the highest level of respiratory protection.[8] Safety showers and eyewash stations must be located in immediate proximity to the handling area.[7][9]

  • Administrative Controls: All personnel must receive documented training on the hazards of this compound and the specific procedures for its safe handling, storage, and disposal.[8] Access to areas where the compound is handled should be restricted to authorized personnel.

  • Personal Protective Equipment (PPE): PPE is not a substitute for robust engineering controls but is a mandatory final layer of protection.

Mandatory Personal Protective Equipment (PPE) Protocol

Based on the hazard profile, the following PPE is required for all procedures involving Methyl 8-(bromomethyl)quinoline-5-carboxylate.

Primary Barrier: Hand and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice, but it is best practice to consult the manufacturer's recommendations for breakthrough time against brominated organic compounds.[10] Always double-glove when handling concentrated solutions or the neat compound. Gloves must be inspected for tears or pinholes before each use.[11] Use proper removal technique to avoid contaminating your skin.[11]

  • Lab Coat: A flame-resistant lab coat with full-length sleeves and a secure closure is required to protect against incidental contact and small splashes.[12]

  • Additional Protection: For large-scale operations or tasks with a significant splash risk, a chemically resistant apron should be worn over the lab coat.

Essential Shielding: Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient . Due to the severe eye damage risk, indirectly vented chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[5][13] Goggles must form a seal around the eyes to protect against dust, splashes, and vapors.

  • Face Shield: When handling larger quantities (>25g) or performing tasks with a high potential for splashing (e.g., solution transfers, quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[7][13] The face shield provides a secondary layer of protection for the entire face.

Inhalation Hazard Mitigation: Respiratory Protection
  • Default Procedure: All manipulations of Methyl 8-(bromomethyl)quinoline-5-carboxylate, especially the weighing and transfer of the solid, must be performed inside a certified chemical fume hood.[7][8]

  • Respirator Requirement: In the rare and highly discouraged event that a fume hood is not available, or during a large-scale emergency release, respiratory protection is required. A full-face respirator equipped with a combination cartridge for organic vapors and particulates (e.g., NIOSH OV/AG/P99 or EU ABEK1P3) is necessary.[7][14] Use of respirators requires prior medical clearance, training, and fit-testing.[14]

Operational Scenarios: PPE Selection Matrix

The following table summarizes the minimum required PPE for common laboratory tasks.

Task Engineering Control Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing Solid (<5g) Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesNot Required in HoodLab Coat
Preparing Solutions Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesNot Required in HoodLab Coat
Reaction Setup/Transfer Chemical Fume HoodDouble Nitrile GlovesGoggles & Face ShieldNot Required in HoodLab Coat & Apron
Small Spill Cleanup Chemical Fume HoodDouble Nitrile GlovesGoggles & Face ShieldNot Required in HoodLab Coat & Apron
Large Spill (>25g) Evacuate AreaN/AN/AFull-Face Respirator (Emergency Responders)Chemical Resistant Suit (Emergency Responders)

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Initiation cluster_controls Primary Controls cluster_task_assessment Task-Specific Assessment cluster_ppe Required PPE Start Task: Handle Methyl 8-(bromomethyl)quinoline-5-carboxylate Hood Is the task performed in a certified chemical fume hood? Start->Hood NoHood STOP WORK. Consult EHS. Respirator required. Hood->NoHood No TaskType What is the task? Hood->TaskType Yes Weighing Weighing Solid or Preparing Solution TaskType->Weighing Weighing/ Solution Prep Reaction Reaction Workup or Large Volume Transfer TaskType->Reaction Reaction/ Transfer PPE_Standard Minimum PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles Weighing->PPE_Standard PPE_Enhanced Enhanced PPE: - Double Nitrile Gloves - Lab Coat + Apron - Chemical Splash Goggles - Face Shield Reaction->PPE_Enhanced

Caption: PPE selection workflow for handling Methyl 8-(bromomethyl)quinoline-5-carboxylate.

Emergency Procedures & Decontamination

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][14] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15]

  • Decontamination: All disposable PPE used while handling this compound must be considered hazardous waste. Dispose of contaminated gloves, lab coats, and other materials in a designated hazardous waste container according to institutional and local regulations.[14]

Disposal Plan

All disposable PPE contaminated with Methyl 8-(bromomethyl)quinoline-5-carboxylate must be disposed of as hazardous chemical waste.[14] Do not place contaminated items in the regular trash. Follow your institution's specific guidelines for chemical waste disposal.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem. 4

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. 1

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Safety Data Sheet: 2-(Bromomethyl)quinoline. Key Organics. 7

  • Quinoline - SAFETY DATA SHEET. Penta chemicals. 2

  • SAFETY DATA SHEET: 8-Methylquinoline. Fisher Scientific. 14

  • 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets. ECHEMI. 6

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. 16

  • ICSC 0071 - QUINOLINE. ILO and WHO. 17

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. 3

  • SAFETY DATA SHEET: 8-(Bromomethyl)quinoline. Fisher Scientific. 5

  • Safety data sheet: H₂N-PEG8-Azide, ≥90%. Carl ROTH. 18

  • Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET: Quinoline. Fisher Scientific. 9

  • Bromine Safety & Standard Operating Procedures. Unknown Source. 8

  • Material Safety Data Sheet: Quinoline. ScienceLab.com. 12

  • Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. 11

  • Bromine - SAFETY DATA SHEET. PENTA. 13

  • SAFETY DATA SHEET: 4-(Bromomethyl)-2(1H)-quinolinone. Thermo Fisher Scientific. 10

  • 8-(Bromomethyl)quinoline ≥96.5% (GC). Sigma-Aldrich. 19

  • MSDS of 8-Bromomethylquinoline. Capot Chemical. 20

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.